

Clinical Safety and Liver Enzyme Data

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Compound Focus: Vidofludimus

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The table below summarizes key liver safety findings from clinical trials of **vidofludimus** calcium (IMU-838).

| Trial / Phase | Patient Population | Dosing & Duration | Findings on Liver Safety |
|--------------------------------|--|--|--|
| COMPONENT (Phase 2) [1] | Rheumatoid Arthritis (on methotrexate) | 35 mg once daily for 13 weeks | "Similar rates of... elevated liver enzymes" compared to placebo. |
| EMPhASIS (Phase 2) [2] | Relapsing-Remitting Multiple Sclerosis | 30 mg or 45 mg once daily for 24 weeks | "No increased incidence of hepatic... treatment-emergent adverse events" versus placebo. |
| CALLIPER (Phase 2) [3] | Progressive Multiple Sclerosis | 45 mg once daily for up to 120 weeks | "No new safety signals were identified." "No Hy's law range cases regarding elevations of liver enzymes were observed." |
| Program-Level Data [4] | ~2,700 human subjects across trials | Up to 50 mg daily | "Absence of hepatotoxicity signals." |

Experimental Monitoring Protocol

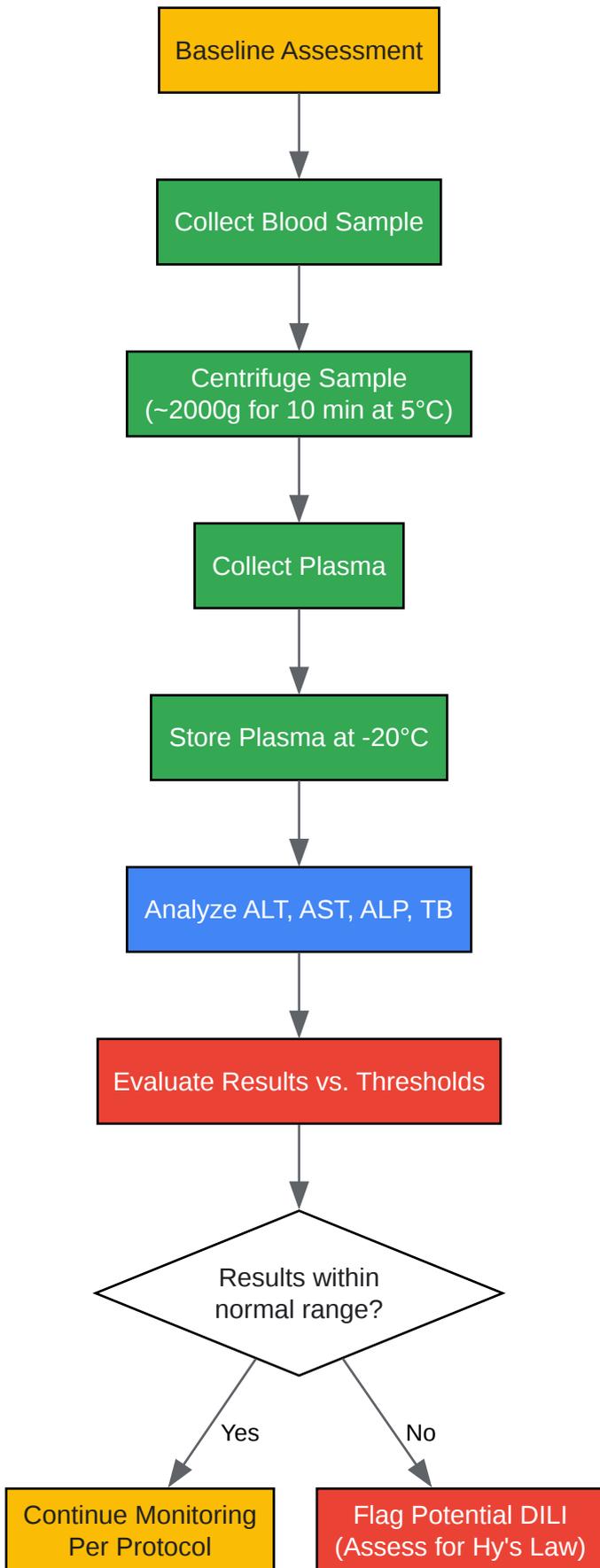
For researchers conducting preclinical or clinical studies, here is a detailed protocol for monitoring hepatotoxicity based on established clinical trial methodologies.

1. Objective: To evaluate the potential for **vidofludimus** calcium to cause drug-induced liver injury (DILI) by monitoring standard serum liver enzymes and bilirubin.

2. Key Biomarkers and Measurements:

- **Primary Serum Enzymes:**
 - Alanine Aminotransferase (ALT)
 - Aspartate Aminotransferase (AST)
- **Additional Parameters:**
 - Alkaline Phosphatase (ALP)
 - Total Bilirubin (TB)
- **Calculated Thresholds for Monitoring:**
 - **Hy's Law:** A clinical warning sign for potential severe liver injury, characterized by:
 - ALT or AST > **3 times the Upper Limit of Normal (ULN)**
 - **AND TB > 2x ULN**
 - **Temple's Corollary:** Isolated ALT or AST elevations > **3x ULN** without elevated bilirubin are more common and often less severe, but still require close monitoring [1].

3. Sample Collection and Analysis Workflow:



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4. Frequency and Timing:

- Collect baseline levels before administering the first dose.
- Follow-up collections should be performed at regular intervals (e.g., every 6 weeks, as done in the EMPHASIS trial [2]) and at the end of the treatment period.

Frequently Asked Questions (FAQs)

Q1: How does vidofludimus calcium's liver safety profile compare to teriflunomide, the approved DHODH inhibitor? A1: Preclinical and clinical data suggest **vidofludimus** calcium has a more favorable profile. It is a **next-generation, highly selective DHODH inhibitor** designed to avoid off-target kinase interactions believed to contribute to the hepatotoxicity and other side effects (like alopecia and neutropenia) associated with teriflunomide [1] [2] [5]. Clinical trials have confirmed an "**absence of hepatotoxicity signals**," which distinguishes it from other oral MS treatments [4].

Q2: Was any liver toxicity observed at very high doses in early-phase studies? A2: In early Phase 1 studies with a different formulation (**vidofludimus** free acid), adverse events of **hematuria** (blood in urine) were observed at high single doses (≥ 210 mg) or repeated daily doses (70 mg). This effect was **not linked to hepatotoxicity** but was speculated to be related to urinary crystallization due to lowered serum uric acid levels. These doses far exceed those used in later-phase clinical trials (30-45 mg) [6].

Q3: Is there a known pharmacokinetic interaction between vidofludimus and methotrexate that could affect the liver? A3: Yes. The COMPONENT study in rheumatoid arthritis patients on a background of methotrexate reported "**a potential pharmacokinetic interaction between vidofludimus and methotrexate**." While the study still found a safety profile similar to placebo, researchers should be aware of this potential interaction when designing studies involving combination therapies [1].

The available evidence indicates that **vidofludimus** calcium has a low risk of hepatotoxicity. Standard liver function monitoring remains a necessary and sufficient precaution for clinical trials.

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